1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile
Description
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Properties
IUPAC Name |
1-[(E)-4-(dimethylamino)but-2-enoyl]azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12(2)5-3-4-10(14)13-7-9(6-11)8-13/h3-4,9H,5,7-8H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIZLEAAMHXZAJ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile, with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
The compound exhibits various biological activities that can be categorized into several key areas:
1. Anticonvulsant Activity
Research indicates that compounds structurally related to this compound show significant anticonvulsant properties. For instance, a related compound was found to antagonize maximal electroshock (MES)-induced seizures in mice with an effective dose (ED50) of 1.7 mg/kg. This suggests that similar derivatives may possess comparable anticonvulsant efficacy, potentially making them candidates for epilepsy treatment .
2. Antibacterial Activity
The antibacterial potential of compounds with similar structures has been evaluated against various bacterial strains. For example, newly synthesized derivatives demonstrated activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus. The antibacterial activity was assessed using the agar diffusion method, with inhibition zones measured in millimeters .
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:
- Anticonvulsant Mechanism : The anticonvulsant activity is likely mediated through modulation of neurotransmitter systems, possibly enhancing GABAergic activity or inhibiting excitatory neurotransmission.
- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to this compound:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research has indicated that derivatives of 1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human tumor cells, demonstrating mean growth inhibition values that suggest their potential as anticancer agents .
- The National Cancer Institute's Developmental Therapeutics Program has evaluated related compounds, revealing promising results in inhibiting cancer cell growth, which supports further investigation into the therapeutic potential of this compound class .
- Mechanism of Action
Synthesis and Derivatives
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Synthetic Pathways
- The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine rings and subsequent modifications to introduce the enoyl and cyano groups.
- Various derivatives have been synthesized to optimize biological activity and selectivity against specific cancer types, which may lead to more effective therapeutic agents .
- Structural Variants
Case Studies
- In Vitro Studies
- In Vivo Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
